molecular formula C18H21ClN2O3S B4168074 N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide

N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No. B4168074
M. Wt: 380.9 g/mol
InChI Key: XGWWHFUDXBGGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as CL-316,243, is a synthetic compound that belongs to the class of beta-3 adrenergic receptor agonists. It was first synthesized in the early 1990s and has since been used extensively in scientific research.

Mechanism of Action

N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide acts as a selective agonist of beta-3 adrenergic receptors, which are predominantly expressed in adipose tissue. Activation of these receptors leads to the activation of adenylate cyclase, which in turn increases the intracellular levels of cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, leading to the activation of thermogenesis, lipolysis, and other metabolic processes.
Biochemical and Physiological Effects:
N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have a number of biochemical and physiological effects. It stimulates thermogenesis, which is the process of heat production in the body. It also increases lipolysis, which is the breakdown of fat cells. Additionally, it has been shown to increase insulin secretion and improve glucose tolerance, which may have potential therapeutic applications in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide is its selectivity for beta-3 adrenergic receptors, which allows for specific targeting of these receptors in various tissues. Additionally, it has been shown to have minimal effects on other adrenergic receptors, which reduces the potential for off-target effects. However, one limitation of N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide is its relatively short half-life, which may require frequent dosing in certain experimental settings.

Future Directions

For the use of N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide include the development of novel therapeutics for metabolic disorders and further investigation into its molecular mechanisms of action.

Scientific Research Applications

N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively used in scientific research as a selective beta-3 adrenergic receptor agonist. It has been used to study the role of beta-3 adrenergic receptors in various physiological processes such as thermogenesis, lipolysis, and insulin secretion. It has also been used to investigate the potential therapeutic applications of beta-3 adrenergic receptor agonists in the treatment of obesity, diabetes, and other metabolic disorders.

properties

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-(2,5-dimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-12-5-6-13(2)17(11-12)20-18(22)14(3)21(25(4,23)24)16-9-7-15(19)8-10-16/h5-11,14H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWWHFUDXBGGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(C)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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